2-(Azidomethyl)-6-(difluoromethoxy)pyridine
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Overview
Description
Pyridine derivatives are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of pyridine derivatives .
Synthesis Analysis
The synthesis of pyridine derivatives often involves radical reactions for the direct functionalization of pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For instance, a water-soluble ligand has been prepared by “clicking” 2-(azidomethyl)pyridine with but-3-ynyl sodium sulphate .Molecular Structure Analysis
The molecular structure of pyridine derivatives can be complex and diverse. The geometrical structures, electronic structures, heats of formation, detonation properties, thermal stabilities, thermodynamic properties, and electrostatic potential of these compounds are often fully investigated using density functional theory .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse and can involve various mechanisms. For instance, bimolecular nucleophilic substitution (SN2) is a fundamental reaction that has been widely studied .Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can vary widely. These properties, including density, detonation velocity, and detonation pressure, are often investigated using various analytical techniques .Mechanism of Action
Safety and Hazards
Pyridine and its derivatives can pose various safety hazards. For instance, skin contact with pyridine can lead to irritation, swelling, and redness . Pyridine can also be absorbed into the body following inhalation, ingestion, or prolonged skin contact, which can cause drowsiness, mood changes, weakness, insomnia, and in severe cases, breathing problems, liver, and kidney damage .
Future Directions
The field of pyridine derivatives is a rapidly evolving area of research with many potential future directions. For instance, late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, is a field of research that has benefited from the invention of multiple difluoromethylation reagents .
Properties
IUPAC Name |
2-(azidomethyl)-6-(difluoromethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N4O/c8-7(9)14-6-3-1-2-5(12-6)4-11-13-10/h1-3,7H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRINBPFGMDZSJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC(F)F)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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